molecular formula C18H12FN3OS2 B12636269 N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]acetamide

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]acetamide

Cat. No.: B12636269
M. Wt: 369.4 g/mol
InChI Key: VPJAWVHLSZLFEL-UHFFFAOYSA-N
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Description

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring and a thiazole ring, both of which are known for their biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole and thiazole intermediates. These intermediates are then coupled under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]acetamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share the benzothiazole ring and exhibit similar biological activities.

    Thiazole derivatives: Compounds with the thiazole ring also show comparable chemical reactivity and applications.

Uniqueness

What sets N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]acetamide apart is its unique combination of the benzothiazole and thiazole rings, along with the fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H12FN3OS2

Molecular Weight

369.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C18H12FN3OS2/c19-13-6-2-1-5-12(13)17-20-10-11(24-17)9-16(23)22-18-21-14-7-3-4-8-15(14)25-18/h1-8,10H,9H2,(H,21,22,23)

InChI Key

VPJAWVHLSZLFEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(S2)CC(=O)NC3=NC4=CC=CC=C4S3)F

Origin of Product

United States

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